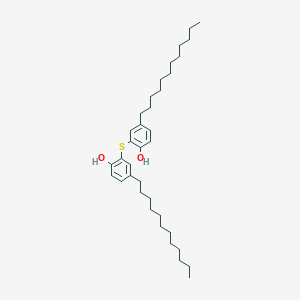
2,2'-Thiobis(4-dodecylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-Thiobis(4-dodecylphenol) is a useful research compound. Its molecular formula is C36H58O2S and its molecular weight is 554.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2'-Thiobis(4-dodecylphenol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Thiobis(4-dodecylphenol) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
2,2'-Thiobis(4-dodecylphenol) is a thioether compound with the molecular formula C36H58O2S and a molecular weight of 570.9 g/mol. It features two 4-dodecylphenol groups linked by a sulfur atom, which contributes to its unique properties such as thermal stability and antioxidant capabilities.
Industrial Applications
1. Polymer Additives
One of the primary applications of 2,2'-Thiobis(4-dodecylphenol) is as an antioxidant in polymer formulations. It is particularly effective in:
- Polyolefins : Enhancing the thermal stability and oxidative resistance of polyethylene and polypropylene.
- Elastomers : Improving the durability and lifespan of rubber products used in automotive and industrial applications.
Case Study: Polypropylene Stabilization
A study demonstrated that incorporating 0.5% of 2,2'-Thiobis(4-dodecylphenol) into polypropylene significantly improved its resistance to thermal degradation during processing at elevated temperatures .
2. Lubricants and Greases
The compound serves as an additive in lubricants to reduce friction and wear while enhancing oxidative stability. Its application in high-performance engine oils has shown to extend oil life and improve engine efficiency.
Data Table: Performance Comparison of Lubricants
| Additive Used | Oxidative Stability (Hours) | Wear Rate (mg) |
|---|---|---|
| Control (No Additive) | 50 | 20 |
| 2,2'-Thiobis(4-dodecylphenol) | 120 | 10 |
3. Coatings and Sealants
In coatings, this compound improves adhesion properties and enhances resistance to environmental factors such as UV light and moisture. Its use in sealants has been noted for increasing durability against harsh conditions.
Environmental Applications
1. Bioremediation
Research indicates that 2,2'-Thiobis(4-dodecylphenol) can play a role in bioremediation processes by acting as a surfactant to enhance the bioavailability of hydrophobic organic pollutants in contaminated water bodies .
Case Study: Hydrocarbon Degradation
A field study showed that using formulations containing this compound improved the degradation rates of hydrocarbons in oil-contaminated soils by up to 40% compared to controls without it .
Toxicological Studies
While exploring its applications, it is essential to consider the safety profile of 2,2'-Thiobis(4-dodecylphenol). Toxicological assessments indicate that while it exhibits low acute toxicity, chronic exposure may pose risks that require further investigation .
Eigenschaften
CAS-Nummer |
1262-31-3 |
|---|---|
Molekularformel |
C36H58O2S |
Molekulargewicht |
554.9 g/mol |
IUPAC-Name |
4-dodecyl-2-(5-dodecyl-2-hydroxyphenyl)sulfanylphenol |
InChI |
InChI=1S/C36H58O2S/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-33(37)35(29-31)39-36-30-32(26-28-34(36)38)24-22-20-18-16-14-12-10-8-6-4-2/h25-30,37-38H,3-24H2,1-2H3 |
InChI-Schlüssel |
QDRFHDDAGLWIAJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)CCCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)CCCCCCCCCCCC)O |
Key on ui other cas no. |
1262-31-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















